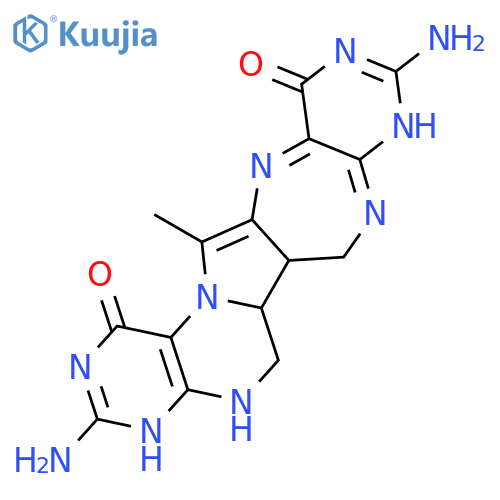

Cas no 33466-46-5 (Drosopterin)

Drosopterin structure

商品名:Drosopterin

Drosopterin 化学的及び物理的性質

名前と識別子

-

- 2H-Pyrimido[4'',5'':2',3'][1,4]diazepino[6',5':3,4]pyrrolo[1,2-f]pteridine-1,12-dione,3,10-diamino-5,6,6a,6b,7,8-hexahydro-14-methyl-, (6aR,6bS)-rel-(+)-

- Drosopterin

- Drosopterins

- (Z)-(+)-2-Amino-6-(1-(2-amino-1,4,7,8-tetrahydro-4-oxo-6-pteridinyl)-3-hydroxy-2-oxopropylidene)-5,6,7,8-tetrahydro-4(1H)-pteridinone

- DTXSID90955095

- 33466-46-5

- 3,10-Diimino-14-methyl-3,5,6,6a,6b,7,9,10-octahydro-4H-pyrimido[4'',5'':2',3'][1,4]diazepino[6',5':3,4]pyrrolo[1,2-f]pteridine-1,12-diol

-

- インチ: InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27)

- InChIKey: YQZKTYLJVUNTLT-UHFFFAOYSA-N

- ほほえんだ: NC1=NC(=O)C2N3C(C)=C4N=C5C(=O)N=C(N)NC5=NCC4C3CNC=2N1

計算された属性

- せいみつぶんしりょう: 368.14608

- どういたいしつりょう: 368.14576979g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 0

- 複雑さ: 998

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 175Ų

- 疎水性パラメータ計算基準値(XlogP): -2.5

じっけんとくせい

- PSA: 174.95

Drosopterin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D689450-10mg |

Drosopterin |

33466-46-5 | 10mg |

$ 9200.00 | 2023-09-07 |

Drosopterin 関連文献

-

1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

-

Qian Meng,Jun Nan,Yuxi Mu,Xuehui Zu,Mingqi Guo RSC Adv., 2021,11, 7405-7415

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

33466-46-5 (Drosopterin) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量